molecular formula C11H7N3O B1592978 2-(3-Isocyanatophenyl)pyrimidine CAS No. 898289-49-1

2-(3-Isocyanatophenyl)pyrimidine

Cat. No.: B1592978
CAS No.: 898289-49-1
M. Wt: 197.19 g/mol
InChI Key: VGMYIDBUDGAIPE-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Heterocycles in Organic Synthesis

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, with its derivatives playing a crucial role in numerous biological processes and synthetic applications. iomcworld.comgsconlinepress.com

The functionalization of the pyrimidine ring is a key aspect of its chemistry. Reactions such as amination, hydroxylation, and reactions with Grignard or alkyllithium reagents have been observed, leading to a diverse array of substituted pyrimidines. wikipedia.org The inherent reactivity of the pyrimidine core allows for its incorporation into a wide range of molecular frameworks, leading to compounds with diverse biological and pharmacological properties. orientjchem.orgresearchgate.net

The introduction of an aryl substituent onto the pyrimidine ring creates a class of compounds known as arylpyrimidines. These molecules are of significant interest in medicinal chemistry and materials science. iomcworld.comiomcworld.com The aryl group can modulate the electronic properties of the pyrimidine ring and provide additional points for functionalization. Arylpyrimidine derivatives have been investigated for a wide range of biological activities, including their potential as anticancer, antimicrobial, and anti-inflammatory agents. iomcworld.comjrasb.com The ability to synthesize and modify arylpyrimidines makes them versatile scaffolds in the design of new molecules with specific functions. nih.gov

Isocyanate Functional Group: Reactivity and Synthetic Utility

The isocyanate group (–N=C=O) is a highly reactive functional group with broad applications in organic synthesis. crowdchem.netdoxuchem.com

Isocyanates are electrophiles and readily react with a variety of nucleophiles. wikipedia.org Their reactivity stems from the electron-deficient carbon atom double-bonded to both a nitrogen and an oxygen atom. crowdchem.net Key reactions of isocyanates include:

Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (carbamates). This is the foundational reaction for the production of polyurethanes. wikipedia.orgosha.gov

Reaction with Amines: The reaction of isocyanates with amines yields ureas. wikipedia.org This reaction is rapid and is utilized in the formation of polyurea polymers.

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. wikipedia.orgyoutube.com This reaction is exploited in the production of polyurethane foams, where the generated CO2 acts as a blowing agent. wikipedia.org

The general reactivity of isocyanates makes them valuable building blocks in the synthesis of a wide array of organic compounds. rsc.org

Aromatic isocyanates, where the isocyanate group is directly attached to an aromatic ring, are a significant class of industrial chemicals. tri-iso.com The synthesis of aryl isocyanates is most commonly achieved through the phosgenation of the corresponding primary aromatic amines. doxuchem.comwikipedia.org However, due to the hazardous nature of phosgene (B1210022), alternative, milder methods are continuously being explored, such as the reaction of amines with carbon dioxide using Mitsunobu chemistry or the dehydration of carbamic acid intermediates. scholaris.cafigshare.comacs.org

The strategic placement of an isocyanate group on an aromatic system allows for the creation of molecules that can be readily incorporated into polymers like polyurethanes and polyureas or used as intermediates in the synthesis of complex organic molecules. google.comacs.org The electronic nature of the aromatic ring can influence the reactivity of the isocyanate group.

Rationale for Research on 2-(3-Isocyanatophenyl)pyrimidine

The compound this compound combines the structural features of an arylpyrimidine with the reactive potential of an isocyanate group. This unique combination provides a rationale for its investigation in several areas of chemical research. The pyrimidine moiety can serve as a scaffold for further chemical modification, while the isocyanate group offers a reactive handle for polymerization or for the introduction of other functional groups.

The potential applications of this compound could lie in the development of novel polymers with tailored properties, where the pyrimidine unit could impart specific thermal or photophysical characteristics. Furthermore, in the context of medicinal chemistry, the ability of the isocyanate group to react with biological nucleophiles could be explored for the design of targeted therapeutic agents. The synthesis of new fused pyrimidine systems can also be achieved by utilizing the reactivity of the isocyanate group. nih.gov

Unique Combination of Pyrimidine and Isocyanate Functionalities

The compound this compound is a bifunctional molecule, integrating the structural features of an arylpyrimidine with the reactive potential of an isocyanate group. The pyrimidine ring, a well-known pharmacophore, is attached to a phenyl ring which itself bears a highly reactive isocyanate group. This unique structural arrangement suggests that this compound can act as a versatile building block in chemical synthesis.

The pyrimidine moiety can participate in various chemical transformations and interactions, including those relevant to biological systems, while the isocyanate group provides a reactive handle for covalent modification and polymerization. iomcworld.comwikipedia.org The presence of both functionalities on a single molecular scaffold allows for the synthesis of novel derivatives where the properties of the pyrimidine core are combined with the linkage chemistry of isocyanates.

Scope and Objectives of Academic Investigation

The academic investigation into compounds like this compound is multifaceted. A primary objective is the exploration of its synthetic utility. The dual functionality allows for its use in creating a diverse range of molecules, from small, discrete chemical entities to large polymeric structures. For instance, the isocyanate group can be used to anchor the pyrimidine unit onto polymers or surfaces, or to link it to other molecules of interest. mdpi.com

In the realm of medicinal chemistry, the pyrimidine core is a well-established scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-infective properties. iomcworld.comnih.gov Research into new pyrimidine derivatives is often aimed at discovering novel therapeutic agents. acs.org The isocyanate functionality of this compound allows for its conjugation to biomolecules or its use in the synthesis of novel compounds that could be screened for biological activity. The investigation into such compounds contributes to the broader effort of developing new chemical tools and therapeutic leads.

Compound Identification

NameSynonymsMolecular FormulaCAS Number
This compound3-pyrimidin-2-ylphenyl isocyanateC11H7N3O898289-49-1

Properties

IUPAC Name

2-(3-isocyanatophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c15-8-14-10-4-1-3-9(7-10)11-12-5-2-6-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMYIDBUDGAIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C=O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640277
Record name 2-(3-Isocyanatophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-49-1
Record name 2-(3-Isocyanatophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3 Isocyanatophenyl Pyrimidine

Retrosynthetic Analysis and Key Disconnections for 2-(3-Isocyanatophenyl)pyrimidine

A logical retrosynthetic analysis of this compound identifies the isocyanate group as the primary point for disconnection. The transformation of an isocyanate from its corresponding primary amine is a fundamental and well-established reaction in organic synthesis. This leads to the key precursor, 2-(3-aminophenyl)pyrimidine.

The second major disconnection breaks the carbon-carbon bond between the pyrimidine (B1678525) ring and the phenyl group. This bond is commonly formed via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach suggests two potential sets of precursors: 2-halopyrimidine and (3-aminophenyl)boronic acid, or alternatively, 2-lithiopyrimidine and a suitable electrophilic aminophenyl partner. The Suzuki coupling route is often preferred due to its functional group tolerance and milder reaction conditions.

Further deconstruction of these precursors leads to simpler, commercially available starting materials. For instance, 2-chloropyrimidine (B141910) can be synthesized from uracil, and (3-aminophenyl)boronic acid can be prepared from the reduction of 3-nitrophenylboronic acid. This retrosynthetic pathway provides a clear and feasible roadmap for the total synthesis of the target molecule.

Synthesis of the 3-Isocyanatophenyl Moiety

The conversion of the amine functionality in 2-(3-aminophenyl)pyrimidine to the isocyanate group is the final and crucial step in the synthesis. This transformation can be achieved through several methods, broadly categorized into phosgene-based and non-phosgene approaches.

Phosgene-Based Approaches for Isocyanate Formation

The traditional and most direct method for synthesizing isocyanates from primary amines involves the use of phosgene (B1210022) (COCl₂) or its safer-to-handle solid equivalent, triphosgene. The reaction proceeds via the formation of an intermediate carbamoyl (B1232498) chloride, which upon heating, eliminates hydrogen chloride to yield the isocyanate. While highly effective, the extreme toxicity of phosgene necessitates stringent safety protocols and specialized equipment, making this method less favorable in a laboratory setting.

Non-Phosgene Methodologies for Isocyanate Synthesis

Growing environmental and safety concerns have spurred the development of numerous phosgene-free methods for isocyanate synthesis. nih.gov These "green" alternatives often involve the carbonylation of amines or nitro compounds using less hazardous reagents. nih.govacs.org

Reductive carbonylation offers a direct pathway to isocyanates from nitroaromatic compounds. In this approach, a precursor such as 2-(3-nitrophenyl)pyrimidine (B2422398) would be treated with carbon monoxide in the presence of a transition metal catalyst, often based on palladium or rhodium. acs.orggoogle.com The reaction combines the reduction of the nitro group and the introduction of the carbonyl moiety in a single step. The efficiency and selectivity of this process are highly dependent on the choice of catalyst, solvent, and reaction conditions.

An alternative non-phosgene route is the oxidative carbonylation of the primary amine, 2-(3-aminophenyl)pyrimidine. This method involves reacting the amine with carbon monoxide and an oxidant, typically in the presence of a palladium catalyst. researchgate.netrsc.org The reaction proceeds through the formation of a carbamate-like intermediate which then eliminates to form the isocyanate. unipr.it This strategy avoids the use of pre-functionalized carbonyl sources but requires careful control of the oxidative conditions to prevent side reactions. researchgate.netrsc.org

Among the most promising non-phosgene methods are those that utilize dimethyl carbonate (DMC) or urea (B33335) as the carbonyl source. nih.govacs.org These reagents are significantly less hazardous than phosgene and offer a more environmentally benign approach.

The synthesis using DMC is a two-step process. researchgate.netresearchgate.net First, the amine (2-(3-aminophenyl)pyrimidine) is reacted with DMC, often in the presence of a catalyst, to form a stable methyl carbamate (B1207046) intermediate. researchgate.netgoogle.com This carbamate is then isolated and thermally decomposed to yield the desired isocyanate and methanol, which can be recycled. nih.govacs.org

The urea-based method also proceeds through a carbamate intermediate. acs.org The amine is reacted with urea and an alcohol to form the corresponding carbamate, with the release of ammonia (B1221849). acs.orgorganic-chemistry.org Subsequent thermal decomposition of the carbamate generates the isocyanate. acs.org This route is attractive due to the low cost of urea and the potential for a "zero-emission" process where the ammonia byproduct can be used to synthesize more urea. acs.org

Below is a comparative table of these non-phosgene methodologies:

Methodology Starting Material Carbonyl Source Key Intermediate Advantages Challenges
Reductive Carbonylation2-(3-Nitrophenyl)pyrimidineCarbon Monoxide (CO)-Direct, one-step process.Requires high pressures of CO; catalyst sensitivity.
Oxidative Carbonylation2-(3-Aminophenyl)pyrimidineCarbon Monoxide (CO)Carbamate-likeAvoids pre-functionalized reagents.Requires an oxidant; potential for side reactions. unipr.itresearchgate.net
Dimethyl Carbonate (DMC)2-(3-Aminophenyl)pyrimidineDimethyl CarbonateMethyl CarbamateSafer than phosgene; recyclable byproduct (methanol). acs.orgresearchgate.netTwo-step process; may require a catalyst. researchgate.netgoogle.com
Urea-Based2-(3-Aminophenyl)pyrimidineUreaCarbamateLow-cost reagent; potential for zero-emission process. acs.orgAmmonia byproduct needs to be managed; often requires a catalyst. acs.orgorganic-chemistry.org
Catalytic Systems for Non-Phosgene Synthesis

The generation of the isocyanate functional group is a critical step in the synthesis of this compound. Traditional methods often rely on the highly toxic and corrosive reagent, phosgene. Consequently, the development of safer, non-phosgene routes is a significant area of research. These alternative methods often employ catalytic systems to facilitate the conversion of amines or their derivatives into isocyanates.

One prominent non-phosgene strategy involves the thermal decomposition of carbamates, which are themselves synthesized from amines, urea, and alcohols. researchgate.net This two-step process avoids the direct use of phosgene. researchgate.net Various catalysts have been explored for the synthesis of N-substituted carbamates, including both homogeneous and heterogeneous systems. researchgate.net For instance, a TiO2-Cr2O3/SiO2 catalyst has been shown to be effective in producing N-substituted carbamates with high yields (95-98%). researchgate.net Another approach is the methoxycarbonylation of diamines with dimethyl carbonate over a Pb(OAc)2 catalyst, achieving high conversion and selectivity. researchgate.net Y(NO3)3·6H2O has also been utilized as a catalyst for the reaction of diamines with alkyl carbamates. researchgate.net More recently, amino acid ionic liquids, such as 1-ethyl-3-methylimidazole lysine (B10760008) ([Emim][Lys]), have emerged as effective catalysts in non-phosgene processes for polycarbonate synthesis, a related field that also avoids phosgene. rsc.org

The direct carbonylation of nitroaromatics or amines with carbon monoxide also represents a viable non-phosgene route to isocyanates. wikipedia.org Additionally, the Lossen rearrangement, a classic organic reaction, can be adapted for isocyanate synthesis. A mild, one-pot synthesis of carbamates via the Lossen rearrangement can be accelerated by a catalytic amount of N-methylimidazole (NMI). organic-chemistry.org Furthermore, the Curtius rearrangement of carboxylic acids, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), provides another pathway to isocyanates without the use of phosgene. organic-chemistry.org The oxidation of isonitriles to isocyanates using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride, is another efficient method. organic-chemistry.org

These catalytic, non-phosgene methods offer greener and safer alternatives for the synthesis of aryl isocyanates like the one present in this compound.

Precursor Functionalization and Orthogonal Protection Strategies

The synthesis of a complex molecule like this compound often requires the careful management of reactive functional groups. Precursor functionalization and the use of orthogonal protection strategies are crucial to ensure that reactions occur at the desired positions and in the correct sequence. bham.ac.uk

Orthogonal protection is a strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. fiveable.me This allows for the selective deprotection and subsequent reaction of different functional groups within the same molecule. bham.ac.uk For example, in a multi-step synthesis, an amine group might be protected as a carbamate (e.g., Boc or Cbz), while a hydroxyl group is protected as an ether (e.g., benzyl). bham.ac.ukfiveable.me The choice of protecting groups is critical and depends on the stability of the protected group to the reaction conditions used in subsequent steps. bham.ac.uk

In the context of synthesizing this compound, a key precursor would be a suitably substituted benzene (B151609) ring, which will ultimately become the "3-isocyanatophenyl" portion of the molecule. This precursor might start as 3-aminobenzoic acid or a related compound. The amino group would need to be protected while the pyrimidine ring is constructed or coupled to the phenyl ring. Subsequently, the protecting group on the amine would be removed to allow for its conversion to the isocyanate group. The use of orthogonal protecting groups would be essential if other reactive functionalities were present on the pyrimidine ring or the phenyl group that needed to be manipulated independently. nih.gov

The development of efficient protecting group strategies is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision and yield. bham.ac.uk

Construction of the Pyrimidine Ring System

The pyrimidine ring is a fundamental heterocyclic scaffold found in many biologically active molecules and is a key component of this compound. nih.govnih.gov Its synthesis can be achieved through various cyclization reactions.

Cyclization Reactions for Pyrimidine Ring Formation

The most common and versatile method for constructing the pyrimidine ring involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine (B92328). bu.edu.eg

A classic and widely used method for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound with an amidine. chemtube3d.comillinois.edu This reaction directly forms the six-membered aromatic pyrimidine ring. chemtube3d.com The 1,3-dicarbonyl compound provides the C-C-C fragment of the ring. Various substituted 1,3-dicarbonyls can be used to introduce different substituents onto the pyrimidine ring. quimicaorganica.org For instance, acetylacetone (B45752) can be used to introduce methyl groups at the 4 and 6 positions of the pyrimidine ring. mdpi.com The reaction is often catalyzed by acid or base. nih.govmdpi.com

1,3-Dicarbonyl Compound Amidine Resulting Pyrimidine Substitution Reference
AcetylacetoneUnsubstituted Amidine4,6-Dimethylpyrimidine mdpi.com
Ethyl AcetoacetateUnsubstituted Amidine4-Methyl-6-hydroxypyrimidine
Diethyl MalonateUnsubstituted Amidine4,6-Dihydroxypyrimidine bu.edu.eg

This table provides illustrative examples of how different 1,3-dicarbonyl compounds can be used to generate variously substituted pyrimidines.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.comorganic-chemistry.org MCRs are particularly attractive for the synthesis of diverse libraries of compounds. acs.org

Several MCRs have been developed for the synthesis of pyrimidines. mdpi.com A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. bohrium.comorganic-chemistry.orgacs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted, unsymmetrical pyrimidines. bohrium.comorganic-chemistry.org Another approach involves a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride. organic-chemistry.org Furthermore, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol offers an eco-friendly route to pyrimidine derivatives. organic-chemistry.org

While the isocyanate group in the target molecule is attached to the phenyl ring, isocyanates themselves can participate in the construction of heterocyclic rings. wikipedia.org Isocyanates are electrophilic and react with a variety of nucleophiles. nih.gov For instance, they can react with amines to form ureas and with alcohols to form urethanes. wikipedia.org This reactivity can be harnessed in cyclization reactions.

Thioureas, which are structural analogs of ureas, are also valuable building blocks in pyrimidine synthesis. bu.edu.eg They can be used in place of amidines in condensation reactions with 1,3-dicarbonyl compounds to form pyrimidine-2-thiones. These thiones can then be further functionalized. For example, S-methylisothiourea can be reacted with halogenated enones to produce substituted pyrimidines. bu.edu.eg The condensation of substituted amidines, which can be prepared from thiourea, with chalcones is another route to substituted pyrimidines. researchgate.net

Strategies for Regioselective Pyrimidine Synthesis

The formation of the 2-substituted pyrimidine ring is a critical step in the synthesis of the target compound. Regioselectivity is paramount to ensure the correct placement of the phenyl group at the C2 position. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a guanidine derivative.

One of the most established methods for pyrimidine synthesis is the reaction of a β-dicarbonyl compound with guanidine. For instance, the condensation of an appropriate 1,3-diketone with guanidine hydrochloride in the presence of a base like sodium ethoxide can yield the desired 2-aminopyrimidine (B69317) scaffold. The regioselectivity is generally high, with the two nitrogen atoms of guanidine reacting with the two carbonyl groups of the dicarbonyl compound. nih.gov

Another powerful method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. researchgate.net While the classical Biginelli reaction yields dihydropyrimidines, modifications and subsequent oxidation steps can lead to the formation of the aromatic pyrimidine ring. The choice of starting materials is crucial for directing the synthesis towards the desired 2-substituted pyrimidine. For example, using benzaldehyde (B42025) or a derivative as the aldehyde component can introduce the phenyl group at a specific position, which can then be further functionalized.

More contemporary methods involve the use of specialized reagents and catalysts to achieve high regioselectivity under mild conditions. For instance, the reaction of amidines with β-chlorovinyl ketones has been shown to produce 2-alkyl or 2-aryl pyrimidines in good yields. nih.gov Furthermore, tandem reactions, such as the heterocyclization of 1,3-diynes with guanidine, offer an efficient route to functionalized 2-aminopyrimidines. researchgate.net

Coupling of the Pyrimidine and Isocyanatophenyl Fragments

Once the pyrimidine core is synthesized, often as a 2-halopyrimidine or a related derivative, the next crucial step is the introduction of the 3-isocyanatophenyl group. This is typically achieved through cross-coupling reactions or by forming the isocyanate from a pre-installed functional group on the phenyl ring.

Cross-Coupling Methodologies (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are extensively used for the formation of carbon-carbon bonds between aromatic rings. The Suzuki-Miyaura and Stille couplings are particularly relevant for the synthesis of 2-arylpyrimidines. researchgate.netmdpi.com

The Suzuki-Miyaura coupling involves the reaction of a halopyrimidine (typically 2-chloropyrimidine or 2-bromopyrimidine) with an appropriate arylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net For the synthesis of a precursor to our target molecule, one could envision the coupling of 2-chloropyrimidine with (3-aminophenyl)boronic acid or (3-carboxyphenyl)boronic acid.

A typical catalytic system for this transformation involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate or sodium carbonate. nih.govmdpi.com The choice of solvent can also significantly impact the reaction efficiency, with solvent systems like toluene (B28343)/water or 1,4-dioxane/water being commonly employed. mdpi.com

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O8075-90 nih.gov
Pd(OAc)₂/SPhosK₃PO₄1,4-Dioxane10085 nih.gov
Pd₂(dba)₃/XPhosCs₂CO₃t-BuOH11092 nih.gov
This table represents typical conditions for Suzuki-Miyaura couplings of halopyrimidines and may not be specific to the synthesis of this compound.

The Stille coupling offers an alternative approach, utilizing an organotin reagent instead of a boronic acid. mdpi.comnih.gov In this case, a 2-stannylpyrimidine could be coupled with a 3-substituted aryl halide. While effective, the toxicity of organotin compounds often makes the Suzuki-Miyaura coupling a more favorable choice. nih.gov

Direct Arylation and Functionalization Approaches

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. rsc.orgmdpi.com This method involves the direct coupling of a C-H bond on the pyrimidine ring with an aryl halide. For the synthesis of 2-arylpyrimidines, this would typically involve the reaction of pyrimidine itself with a 3-substituted aryl halide in the presence of a palladium catalyst. rsc.org

For instance, the palladium-catalyzed direct arylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported, showcasing the feasibility of such transformations on pyrimidine-based systems. rsc.org The reaction conditions often require a palladium catalyst, a ligand, an oxidant, and a suitable solvent.

The final step in the synthesis is the formation of the isocyanate group. This is most commonly achieved through the Curtius rearrangement of a carboxylic acid derivative. nih.govorganic-chemistry.orgwikipedia.org If the cross-coupling step was performed with (3-carboxyphenyl)boronic acid to yield 3-(pyrimidin-2-yl)benzoic acid, this carboxylic acid can be converted to an acyl azide (B81097), which then rearranges upon heating to form the desired this compound. organic-chemistry.orgnih.gov The acyl azide is typically formed in situ from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. nih.gov

Alternatively, if the synthesis proceeds through 2-(3-aminophenyl)pyrimidine, the amino group can be converted to the isocyanate via phosgenation, using phosgene or a phosgene equivalent like triphosgene.

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound on a larger scale requires careful optimization of reaction conditions to maximize yield, minimize side products, and ensure process safety.

Solvent Effects and Temperature Control

The choice of solvent can have a profound impact on the outcome of cross-coupling and direct arylation reactions. For Suzuki-Miyaura couplings, solvent mixtures such as toluene/water or 1,4-dioxane/water are often used to facilitate the dissolution of both the organic and inorganic reagents. mdpi.com The temperature is another critical parameter that needs to be carefully controlled. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and the formation of undesired byproducts. nih.gov Automated feedback systems have been developed to rapidly optimize reaction conditions, including temperature, for Suzuki-Miyaura cross-couplings. nih.gov

Catalyst Selection and Ligand Design

The selection of the palladium catalyst and the associated ligand is crucial for achieving high efficiency and selectivity in cross-coupling reactions. For Suzuki-Miyaura couplings of chloro-heterocycles, bulky electron-rich phosphine (B1218219) ligands such as XPhos and SPhos have been shown to be highly effective. nih.gov The choice of ligand can influence the rate of both the desired catalytic cycle and potential side reactions.

In direct arylation reactions, the ligand plays a key role in facilitating the C-H activation step. Bidentate ligands have been shown to be effective in promoting the direct C-H arylation of related heterocyclic systems. nih.gov The optimization of the catalyst and ligand system is often an empirical process, but systematic screening of different combinations can lead to significant improvements in reaction performance.

ParameterEffect on ReactionOptimized Conditions (Example)Reference
Solvent Influences solubility, reaction rate, and catalyst stability.1,4-Dioxane/Water (2:1) for Suzuki coupling. mdpi.com
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to decomposition.110 °C for some Suzuki couplings, but can be lower with optimized catalysts. nih.gov
Catalyst The nature of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) impacts activity.Pd₂(dba)₃ often used as a precatalyst. nih.gov
Ligand Crucial for catalyst stability and reactivity. Bulky, electron-rich phosphines are often effective.XPhos, SPhos for challenging Suzuki couplings. nih.gov
This table provides general optimization parameters and their effects, which are applicable to the synthesis of the target compound.

Isolation and Purification Techniques for this compound

The isolation and purification of this compound require careful handling due to the reactive nature of the isocyanate group.

Following the completion of the synthesis, the initial workup procedure typically involves the removal of the solvent under reduced pressure. If the Curtius rearrangement was employed, the reaction mixture would primarily contain the isocyanate product and any high-boiling solvent. In the phosgenation route, the crude product might also contain salts formed from the base and HCl. These salts can usually be removed by filtration.

Crystallization is a primary method for the purification of solid organic compounds. If this compound is a solid at room temperature, it can be recrystallized from a suitable solvent. The choice of solvent is critical; it should dissolve the compound at an elevated temperature but not at room temperature, and it should not react with the isocyanate group. Anhydrous non-protic solvents such as hexane (B92381), toluene, or ethyl acetate are potential candidates. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of crystals. The purified crystals are then collected by filtration and dried under vacuum.

Column chromatography is another powerful technique for purification, especially if the product is an oil or if crystallization is ineffective in removing impurities. For the separation of this compound, a silica (B1680970) gel column is typically used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, would be appropriate. The polarity of the eluent is gradually increased to elute the compounds based on their affinity for the stationary phase. The fractions containing the pure product, as identified by thin-layer chromatography (TLC), are then combined, and the solvent is evaporated. It is crucial to use dry solvents and silica gel to prevent the degradation of the isocyanate on the column.

Distillation , specifically vacuum distillation, can be employed if the compound is a liquid with a sufficiently high boiling point and is thermally stable. This method separates compounds based on differences in their boiling points. Performing the distillation under vacuum allows the compound to boil at a lower temperature, thus minimizing the risk of thermal decomposition.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). IR spectroscopy is particularly useful for confirming the presence of the characteristic strong absorption band of the isocyanate group (N=C=O) around 2250-2275 cm⁻¹.

The following table outlines the common isolation and purification techniques for this compound:

TechniqueDescriptionKey Considerations
Filtration Removal of insoluble byproducts (e.g., salts).
Crystallization Purification of solid products based on solubility differences.Use of anhydrous, non-protic solvents.
Column Chromatography Separation based on polarity.Use of dry silica gel and anhydrous eluents.
Vacuum Distillation Purification of liquids based on boiling point differences.Thermal stability of the compound is required.

Reaction Chemistry and Derivatization Strategies of 2 3 Isocyanatophenyl Pyrimidine

Reactivity of the Isocyanate Group

The isocyanate group (–N=C=O) is a highly reactive functional group characterized by the cumulative double bonds. The central carbon atom is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making it susceptible to attack by nucleophiles. savemyexams.com This inherent reactivity is the foundation for the diverse derivatization strategies of 2-(3-isocyanatophenyl)pyrimidine.

Nucleophilic Addition Reactions to the Isocyanate (N=C=O)

The most prominent reaction pathway for isocyanates involves nucleophilic addition to the electrophilic carbon atom of the N=C=O group. masterorganicchemistry.combyjus.com This reaction proceeds via a two-step mechanism where the nucleophile initially attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. byjus.comyoutube.com This intermediate is then typically protonated to yield the final stable addition product. byjus.com The versatility of this reaction allows for the synthesis of a wide array of derivatives from this compound by reacting it with various nucleophiles.

The reaction between an isocyanate and an amine is a facile and common method for the synthesis of urea (B33335) derivatives. commonorganicchemistry.comnih.gov When this compound is treated with a primary or secondary amine, the nucleophilic nitrogen of the amine attacks the isocyanate carbon, leading to the formation of a substituted urea. This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature and does not require a base. commonorganicchemistry.com The process is highly efficient for creating both symmetrical and unsymmetrical ureas. nih.gov The classical approach for preparing urea derivatives often involves reagents like phosgene (B1210022) or its safer equivalent, triphosgene, to generate an isocyanate intermediate which then reacts with an amine. nih.govasianpubs.org

The general reaction can be summarized as follows:

Reactants: Isocyanate, Amine

Product: Substituted Urea

Mechanism: Nucleophilic addition of the amine to the isocyanate carbon. nih.gov

This method is a cornerstone in medicinal chemistry for generating libraries of urea-containing compounds for drug discovery. nih.gov

Table 1: Reaction Conditions for Urea Formation

Reactants Catalyst/Reagents Solvent Conditions Product Type
Isocyanate + Amine None required DMF, THF, DCM Room Temperature Unsymmetrical Urea commonorganicchemistry.com
Amine + Phosgene (to form isocyanate in situ) Base - - Symmetrical or Unsymmetrical Urea nih.gov
Primary Amide Phenyliodine diacetate, Ammonia (B1221849) source - - N-substituted Urea (via Hofmann rearrangement) organic-chemistry.org

Isocyanates readily react with alcohols to form urethanes, also known as carbamates. This reaction is fundamental to the polyurethane industry. kuleuven.be The nucleophilic oxygen of the alcohol attacks the electrophilic carbon of the isocyanate group. kuleuven.bel-i.co.uk The reaction between this compound and an alcohol would yield a pyrimidine-substituted urethane (B1682113). The reaction rate can be influenced by the structure of the alcohol and its concentration, with studies suggesting the involvement of multiple alcohol molecules in the transition state. kuleuven.be Catalysts, such as tertiary amines or organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), are often employed to accelerate the reaction, especially in industrial applications like polyurethane foam production. l-i.co.ukresearchgate.net

Kinetic and mechanistic studies have shown that the alcoholysis of isocyanates can be complex, with evidence for multimolecular mechanisms where two or three alcohol molecules participate in the reaction. kuleuven.be In cases of isocyanate excess, an allophanate (B1242929) can form as an intermediate, which then decomposes to the urethane and regenerates an isocyanate molecule. mdpi.com

Table 2: Catalysts for Urethane Formation

Catalyst Type Examples Function
Tertiary Amines 1,4-diazabicyclo[2.2.2]octane (DABCO) Promote both urethane formation and water reaction for foaming. l-i.co.ukresearchgate.net
Organometallic (Tin) Dibutyltin dilaurate (DBTDL) Efficiently catalyzes the urethane-forming reaction. upc.edu
Organometallic (Mercury) Phenylmercuric acetate (B1210297) High efficiency, long pot life, but toxic. l-i.co.uk

In a reaction analogous to urethane formation, isocyanates react with thiols (mercaptans) to produce thiourethanes (also called thiocarbamates). The nucleophilic sulfur atom of the thiol attacks the isocyanate carbon. This reaction is considered a "click reaction" due to its high efficiency and specificity, often proceeding without the formation of side products that can occur in reactions with alcohols. upc.edu The reaction of this compound with a thiol would result in a pyrimidine-bearing thiourethane. The process can be catalyzed by both basic and acidic catalysts. upc.edu The resulting poly(thiourethanes) are noted for their excellent optical, mechanical, and biocompatibility properties. upc.edu

The N=C bond of the isocyanate group can participate in cycloaddition reactions. While specific examples involving this compound are not detailed in the provided context, the general reactivity of isocyanates includes participating in such transformations. For instance, isocyanates can undergo [2+2] cycloaddition with themselves to form uretdiones (1,3-diazetidine-2,4-diones) or react with other unsaturated systems. researchgate.net More complex cycloadditions, such as the [3+2]-cycloaddition of aza-oxyallyl cations with isocyanates, have been developed to synthesize heterocyclic structures like oxazolidinones. researchgate.net Additionally, pyrimidine (B1678525) rings themselves can be synthesized via various cycloaddition strategies, such as [4+2] and [3+3] cycloadditions, highlighting the broader utility of this chemistry in heterocycle synthesis. mdpi.com The reaction of isocyanates with other dipolarophiles in [3+2] cycloadditions is a known method for creating five-membered heterocyclic rings. mdpi.com

Polymerization Reactions Initiated by Isocyanate Reactivity

The high reactivity of the isocyanate group makes this compound a potential monomer for polymerization reactions. When reacted with polyfunctional nucleophiles, such as diols or diamines, polymerization occurs, leading to the formation of polyurethanes and polyureas, respectively.

If this compound were reacted with a diol (a molecule with two alcohol groups), a polyurethane chain would form. The reaction proceeds via the repetitive formation of urethane linkages. l-i.co.ukresearchgate.net Similarly, reaction with a diamine would lead to a polyurea through the formation of urea linkages. The properties of the resulting polymer are dictated by the structure of the comonomer.

Furthermore, reacting this compound with a polyfunctional thiol, such as a tetrathiol, would lead to the formation of a poly(thiourethane) network. upc.edu These thermosetting materials often exhibit high thermal stability and desirable mechanical properties. upc.edu The curing process for these polymers can be initiated and controlled using various catalysts, including latent organocatalysts that activate at specific temperatures. upc.edu

Polyurethane and Polyurea Formation

The reaction of the isocyanate group in this compound with alcohols (polyols) and amines (polyamines) is a cornerstone of polyurethane and polyurea synthesis, respectively. These polymerization reactions are typically exothermic and can proceed readily at ambient temperatures. l-i.co.uk

Polyurethane Formation:

The fundamental reaction for polyurethane formation involves the addition of an alcohol to the isocyanate group, resulting in a urethane linkage. wikipedia.org When this compound is reacted with a diol or a polyol, a polyurethane polymer is formed. wikipedia.orgacs.org The properties of the resulting polyurethane, such as rigidity or flexibility, are determined by the structure of the polyol used. acs.orgresearchgate.net For instance, polyols with short chains and high functionality tend to produce more rigid polyurethanes. acs.org The reaction can be catalyzed by organometallic compounds, such as those containing tin, to enhance the reaction rate. acs.org

General Reaction for Polyurethane Formation:

Generated code

Polyurea Formation:

Polyureas are synthesized through the reaction of isocyanates with amines. wikipedia.org The reaction of this compound with a diamine or polyamine yields a polyurea. This reaction is generally faster than the reaction with alcohols due to the higher nucleophilicity of the amine group. mdpi.commdpi.com

A common method for producing polyurea is through interfacial polymerization. In this process, the isocyanate, dissolved in an organic solvent, is mixed with an aqueous solution containing the amine. The polymerization occurs at the interface between the two immiscible liquids. mdpi.commdpi.com

Water can also react with isocyanates, which first forms an unstable carbamic acid that then decomposes to an amine and carbon dioxide. l-i.co.ukwikipedia.org The newly formed amine can then react with another isocyanate molecule to form a urea linkage. wikipedia.orgmdpi.comresearchgate.net This reaction is often utilized in the production of polyurethane foams, where the carbon dioxide acts as a blowing agent. l-i.co.ukwikipedia.org

General Reactions for Polyurea Formation:

Reaction with Amine: Generated code

Reaction with Water: Generated codeGenerated code

Further reaction of the isocyanate with a urea linkage can lead to the formation of a biuret, which introduces cross-linking into the polymer structure. wikipedia.org

Interactive Data Table: Reactants and Products in Polymerization
Reactant 1 (from title compound)Reactant 2Resulting LinkagePolymer Class
Isocyanate (-NCO)Polyol (-OH)Urethane (-NH-CO-O-)Polyurethane
Isocyanate (-NCO)Polyamine (-NH₂)Urea (-NH-CO-NH-)Polyurea
Isocyanate (-NCO)Water (H₂O)Urea (-NH-CO-NH-)Polyurea

The incorporation of the pyrimidine moiety from this compound into the backbone of polyurethane and polyurea polymers can impart specific properties, such as thermal stability and modified mechanical characteristics, due to the rigid and aromatic nature of the pyrimidine ring.

Controlled Polymerization Techniques

While specific research on controlled polymerization techniques for this compound is not extensively documented, the principles of controlled polymerization for isocyanates can be applied. The goal of these techniques is to manage the polymerization process to achieve polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and specific architectures.

For isocyanate polymerization, living anionic polymerization is a key technique. This method often involves the use of a suitable initiator, such as a strong nucleophile, at low temperatures to prevent side reactions. The initiator adds to the isocyanate, creating a propagating species that remains "living" throughout the polymerization, allowing for the sequential addition of monomers.

Another approach involves the use of catalysts that can reversibly activate the isocyanate monomer or the propagating chain end, leading to a controlled insertion of monomer units. This can include transition metal catalysts or specific organic catalysts.

Furthermore, the synthesis of block copolymers is a significant aspect of controlled polymerization. By controlling the sequential addition of different monomers, it is possible to create well-defined block structures. For instance, after polymerizing this compound, a different monomer could be introduced to the living polymer chain to form a block copolymer with distinct segments, potentially leading to materials with unique phase-separated morphologies and properties.

Transformation of the Isocyanate Group to Other Functionalities

The highly reactive isocyanate group of this compound can be chemically transformed into a variety of other functional groups, providing a versatile platform for synthesizing a range of derivatives.

One of the most fundamental transformations is the hydrolysis of the isocyanate to an amine. This reaction proceeds through an unstable carbamic acid intermediate, which decarboxylates to yield the corresponding primary amine, 2-(3-aminophenyl)pyrimidine. wikipedia.org This reaction can be carried out using water or acidic conditions. google.com The resulting amine can then serve as a precursor for numerous other reactions, such as diazotization followed by substitution, or acylation to form amides.

Reaction with Carboxylic Acids: Isocyanates can react with carboxylic acids to form an unstable mixed anhydride, which can then decompose to form an amide and carbon dioxide. researchgate.net This provides a pathway to convert the isocyanate functionality into an N-substituted amide.

Formation of Carbamates: As seen in polyurethane formation, the reaction of this compound with a simple alcohol in a non-polymerization context will yield a stable carbamate (B1207046) (urethane). This reaction is often used as a protecting strategy for amines, as the carbamate can be subsequently cleaved under specific conditions.

Synthesis of Ureas: The reaction with a primary or secondary amine will lead to the formation of a substituted urea. wikipedia.org This is a straightforward and high-yielding reaction that allows for the introduction of a wide variety of substituents depending on the amine used.

Decarboxylation to Carbodiimides: In the presence of specific catalysts, such as phosphine (B1218219) oxides, isocyanates can undergo decarboxylation to form carbodiimides. wikipedia.org These are themselves useful functional groups for coupling reactions, particularly in peptide synthesis.

Interactive Data Table: Isocyanate Group Transformations
ReagentResulting Functional GroupProduct Class
Water (H₂O)Amine (-NH₂)Amine
Alcohol (R-OH)Carbamate (-NHCOOR)Carbamate
Amine (R-NH₂)Urea (-NHCONHR)Urea
Carboxylic Acid (R-COOH)Amide (-NHCOR)Amide
Phosphine Oxide (catalyst)Carbodiimide (-N=C=N-R)Carbodiimide

These transformations significantly expand the synthetic utility of this compound beyond polymer chemistry, making it a valuable intermediate for the synthesis of a diverse array of small molecules with potential applications in medicinal chemistry and materials science.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient aromatic system, which significantly influences its reactivity. The presence of two nitrogen atoms in the ring reduces the electron density, making it susceptible to nucleophilic attack while generally deactivating it towards electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6, which are ortho and para to the ring nitrogens. mdpi.com In the case of this compound, the phenyl substituent is at the 2-position. If there were a suitable leaving group on the pyrimidine ring, for instance at the 4- or 6-position, it could be displaced by a nucleophile.

The SNAr reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the reaction.

The attack of a nucleophile at these positions leads to a Meisenheimer intermediate where the negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms. This delocalization provides significant stabilization to the intermediate, lowering the activation energy for the reaction.

In a 2,4-disubstituted pyrimidine, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. l-i.co.uk This preference can be explained by Frontier Molecular Orbital (FMO) theory, where the Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient on the C4 carbon, indicating it as the more favorable site for nucleophilic attack. l-i.co.uk However, the presence of other substituents on the ring can alter this regioselectivity. researchgate.net

Electrophilic Substitution Reactions on the Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. wikipedia.orgmdpi.com These nitrogen atoms reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. Furthermore, under the strongly acidic conditions often required for electrophilic substitution, the nitrogen atoms can be protonated, which further deactivates the ring. wikipedia.org

When electrophilic substitution does occur, it is most likely to happen at the C5 position. mdpi.comdoxuchem.com This position is meta to both nitrogen atoms and is the least electron-deficient carbon in the ring. mdpi.com However, such reactions typically require harsh conditions or the presence of activating groups on the ring. doxuchem.com

For this compound, the 2-phenyl substituent is considered an activating group, albeit a weak one. Even so, forcing conditions would likely be necessary to achieve electrophilic substitution on the pyrimidine ring. Common electrophilic substitution reactions like nitration and halogenation have been observed on pyrimidine derivatives, particularly those bearing activating substituents like amino or hydroxyl groups. doxuchem.com

Functionalization at Peripheral Positions of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the C4 and C6 positions, and to a lesser extent at the C2 position, especially when a good leaving group is present. stackexchange.comstackexchange.com Functionalization of the pyrimidine core of this compound, which lacks inherent leaving groups at the 4, 5, and 6-positions, typically requires preliminary activation.

One common strategy for functionalization involves the introduction of a halogen atom, most commonly chlorine, at the 4- and/or 6-positions. This can be achieved by starting from a corresponding pyrimidone precursor and treating it with a chlorinating agent like phosphorus oxychloride (POCl₃). Once halogenated, these positions become activated for a variety of transformations.

Table 1: Potential Functionalization Reactions at the Pyrimidine Ring of Halogenated this compound Derivatives

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, Thiols; often with a baseAmino-, alkoxy-, or thio-substituted pyrimidines
Suzuki-Miyaura Cross-CouplingAryl/heteroaryl boronic acids, Pd catalyst, baseAryl/heteroaryl-substituted pyrimidines
Sonogashira Cross-CouplingTerminal alkynes, Pd catalyst, Cu(I) co-catalyst, baseAlkynyl-substituted pyrimidines
Buchwald-Hartwig AminationAmines, Pd catalyst, ligand, baseAmino-substituted pyrimidines

For instance, a 4-chloro-2-(3-isocyanatophenyl)pyrimidine could undergo a nucleophilic aromatic substitution (SNAr) reaction with various nucleophiles. thieme-connect.com Amines, alkoxides, and thiolates can displace the chloride to introduce a wide range of substituents, thereby modulating the electronic properties and steric profile of the molecule. The reactivity of dihalopyrimidines can often be controlled to achieve selective monosubstitution, with the C4 position generally being more reactive than the C2 position. figshare.com

Palladium-catalyzed cross-coupling reactions offer another powerful avenue for derivatization. libretexts.orgcore.ac.uk A halogenated derivative of this compound can be coupled with boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), or organostannanes (Stille) to introduce carbon-based substituents such as aryl, heteroaryl, or alkynyl groups. libretexts.org These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for late-stage functionalization in the synthesis of complex molecules.

Chemoselective Transformations of this compound

The presence of two distinct reactive sites—the isocyanate group and the pyrimidine ring—necessitates careful control of reaction conditions to achieve chemoselectivity.

The isocyanate group is a highly electrophilic functionality that readily reacts with a wide array of nucleophiles under mild conditions. stackexchange.com This high reactivity can be exploited for the selective functionalization of the isocyanate group while leaving the less reactive pyrimidine ring intact.

The most common reactions of isocyanates involve the addition of nucleophiles to the carbonyl carbon. Alcohols react with isocyanates to form carbamates, while amines yield ureas. wikipedia.orgorganic-chemistry.orgnih.gov These reactions are typically fast and can often be carried out at room temperature without the need for a catalyst.

Table 2: Chemoselective Reactions at the Isocyanate Moiety

NucleophileProduct
Alcohols (R'-OH)Carbamates
Amines (R'-NH₂)Ureas
Water (H₂O)Carbamates (unstable), leading to amines via decarboxylation
Thiols (R'-SH)Thiocarbamates

For example, treating this compound with a primary or secondary amine will selectively form the corresponding urea derivative. Similarly, reaction with an alcohol will yield a carbamate. organic-chemistry.orgnih.gov The pyrimidine ring, being less electrophilic, will not participate in these reactions under these mild conditions. The synthesis of ureas containing a pyrimidinyl group has been reported as a strategy for developing compounds with potential antitumor activity. nih.gov

Selective functionalization of the pyrimidine ring in the presence of the highly reactive isocyanate group is more challenging and requires careful planning. One approach is to protect the isocyanate group temporarily. However, a more elegant strategy involves choosing reaction conditions that favor reaction at the pyrimidine ring without affecting the isocyanate.

As mentioned previously, the native pyrimidine ring is relatively unreactive towards many reagents. Therefore, reactions at the pyrimidine ring often require more forcing conditions or the presence of a catalyst. For instance, a palladium-catalyzed cross-coupling reaction on a pre-halogenated pyrimidine ring could potentially be performed in the presence of the isocyanate group, provided that the nucleophilic coupling partner does not react with the isocyanate. This would likely involve careful selection of the base and solvent system.

Another possibility is the direct C-H functionalization of the pyrimidine ring. While challenging, recent advances in this area have shown that under specific catalytic conditions, C-H bonds on electron-deficient heterocycles can be functionalized. researchgate.net Such a strategy would offer a more atom-economical approach to derivatization.

Synthesis of Complex Molecular Scaffolds Utilizing this compound

The bifunctional nature of this compound makes it an excellent building block for the synthesis of complex molecular scaffolds and polymers. The isocyanate group can serve as a handle for linking the molecule to other substrates or for polymerization, while the pyrimidine ring can be further functionalized to tune the properties of the final product.

For instance, reaction of this compound with a diol or a diamine would lead to the formation of polyurethanes or polyureas, respectively. The pyrimidine rings would be appended along the polymer backbone, introducing specific electronic and hydrogen-bonding properties.

In the realm of medicinal chemistry, this compound can be used to construct molecules with dual-targeting capabilities. For example, the isocyanate can be reacted with a pharmacophore containing a nucleophilic handle, while the pyrimidine ring is derivatized to interact with a different biological target. A series of 2-phenyl pyrimidine derivatives have been designed and synthesized as potent Bruton's tyrosine kinase (BTK) inhibitors. nih.gov Furthermore, other 2-phenylpyrimidine (B3000279) derivatives have been investigated as antifungal agents targeting CYP51. nih.gov

The synthesis of complex heterocyclic systems can also be envisaged. For example, intramolecular reactions between a substituent introduced on the pyrimidine ring and the isocyanate group or its derivatives could lead to the formation of novel fused-ring systems.

Advanced Spectroscopic and Structural Elucidation of 2 3 Isocyanatophenyl Pyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Confirmation

The primary confirmation of the synthesis of 2-(3-isocyanatophenyl)pyrimidine would be achieved through ¹H and ¹³C NMR spectroscopy. slideshare.net These one-dimensional techniques provide information on the number and types of hydrogen and carbon atoms present in the molecule. slideshare.net

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyrimidine (B1678525) and phenyl rings. The pyrimidine protons typically appear in the downfield region due to the electron-withdrawing effect of the nitrogen atoms. The protons on the phenyl ring would exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing isocyanate group and the pyrimidine substituent.

Illustrative ¹H and ¹³C NMR Data for this compound:

¹H NMR (Illustrative) ¹³C NMR (Illustrative)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
8.85 (d, J=4.8 Hz, 2H)H-4, H-6 (Pyrimidine)163.5C-2 (Pyrimidine)
8.51 (t, J=1.8 Hz, 1H)H-2' (Phenyl)157.2C-4, C-6 (Pyrimidine)
8.28 (ddd, J=7.8, 1.8, 1.2 Hz, 1H)H-6' (Phenyl)140.1C-1' (Phenyl)
7.65 (t, J=7.8 Hz, 1H)H-5' (Phenyl)134.8C-3' (Phenyl)
7.45 (ddd, J=7.8, 2.4, 1.2 Hz, 1H)H-4' (Phenyl)130.5C-5' (Phenyl)
7.21 (t, J=4.8 Hz, 1H)H-5 (Pyrimidine)128.9C-6' (Phenyl)
125.4C-2' (Phenyl)
124.7-N=C =O
123.1C-4' (Phenyl)
118.9C-5 (Pyrimidine)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be observed between adjacent protons on both the pyrimidine and phenyl rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC correlations would be expected between the protons of the phenyl ring and the carbon atoms of the pyrimidine ring, and vice versa, confirming the C-C bond linking the two rings. Correlations between the phenyl protons and the isocyanate carbon would also be anticipated.

Dynamic NMR Studies for Conformational or Exchange Processes

The bond between the phenyl and pyrimidine rings allows for rotational freedom. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insights into the conformational dynamics of this compound. If the rotation around the C-C single bond is slow on the NMR timescale at lower temperatures, distinct signals for non-equivalent protons or carbons might be observed. As the temperature is increased, these signals would coalesce as the rate of rotation increases. The analysis of these changes can provide thermodynamic parameters for the rotational barrier.

X-ray Crystallographic Analysis for Solid-State Structure

To determine the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the definitive method. mdpi.com This technique would provide a wealth of structural information about this compound.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Illustrative X-ray Crystallographic Data for this compound:

Bond Lengths (Å) (Illustrative) Bond Angles (°) (Illustrative) Torsion Angles (°) (Illustrative)
Bond Length Angle Value Dihedral Angle
C(2)-N(1)1.34N(1)-C(2)-N(3)126.5N(1)-C(2)-C(1')-C(2')25.4
C(2)-N(3)1.34C(2)-N(1)-C(6)115.8N(3)-C(2)-C(1')-C(6')-154.6
N(1)-C(6)1.33C(1')-C(3')-N(4)178.9C(2')-C(1')-C(2)-N(1)-154.5
C(5)-C(6)1.39N(4)-C(4)-O(1)179.1
C(2)-C(1')1.48
C(3')-N(4)1.19
N(4)-C(4)1.17
C(4)-O(1)1.18

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, the vibrational spectra are expected to exhibit characteristic bands arising from the pyrimidine ring, the phenyl group, and the isocyanate moiety.

The isocyanate group (-N=C=O) is a particularly strong marker in IR spectroscopy, typically displaying a very intense and sharp absorption band corresponding to its asymmetric stretching vibration. This band is generally observed in the region of 2250-2280 cm⁻¹. The presence of a doublet in this region could suggest the existence of different conformers. The corresponding symmetric stretch is usually much weaker and appears at a lower frequency.

The pyrimidine ring will contribute a series of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, and a complex pattern of ring stretching and deformation modes in the 1600-1400 cm⁻¹ region. The substitution pattern on the pyrimidine ring will influence the exact positions and intensities of these bands.

The phenyl group also presents a set of well-defined vibrational modes. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring usually appear as a group of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (in this case, meta-substitution) will be reflected in the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Both IR and Raman spectroscopy provide complementary information. While the isocyanate asymmetric stretch is strong in the IR, Raman activity can vary. Symmetrical vibrations, such as the symmetric stretching of the pyrimidine and phenyl rings, often give rise to strong Raman signals. A combined analysis of both IR and Raman spectra is therefore crucial for a complete vibrational assignment.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Isocyanate (-NCO)Asymmetric Stretch2250 - 2280Very Strong, SharpVariable
Symmetric Stretch~1450WeakModerate
Bending~600ModerateWeak
PhenylC-H Stretch3100 - 3000ModerateStrong
C=C Stretch1600 - 1450Moderate to StrongModerate to Strong
C-H Out-of-plane Bend900 - 675StrongWeak
PyrimidineC-H Stretch>3000ModerateStrong
Ring Stretch1600 - 1400Moderate to StrongModerate to Strong
Ring Breathing~1000WeakStrong

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise molecular formula of this compound and for elucidating its fragmentation pathways under ionization. Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be employed.

The molecular ion peak ([M]⁺ or [M+H]⁺) will be observed at a high mass-to-charge ratio (m/z) corresponding to the exact mass of the compound (C₁₁H₇N₃O). HRMS allows for the determination of this mass with high accuracy (typically to within a few parts per million), which helps to confirm the elemental composition.

The fragmentation of this compound upon ionization is expected to follow logical pathways dictated by the stability of the resulting fragments. Key fragmentation processes would likely involve the isocyanate group and the bond connecting the phenyl and pyrimidine rings.

A primary fragmentation pathway for aromatic isocyanates is the loss of the NCO radical, leading to a phenyl cation. Another common fragmentation is the loss of a CO molecule from the isocyanate group. For this compound, the following fragmentation patterns can be anticipated:

Loss of NCO: The molecular ion could fragment to lose the isocyanate group as a neutral radical (NCO·), resulting in a fragment ion corresponding to the 2-phenylpyrimidine (B3000279) cation.

Loss of CO: The molecular ion may lose a molecule of carbon monoxide (CO), a common fragmentation for isocyanates, to form a nitrene radical cation.

Cleavage of the Phenyl-Pyrimidine Bond: The bond between the phenyl ring and the pyrimidine ring could cleave, leading to fragments corresponding to the pyrimidyl cation and the isocyanatophenyl radical, or vice versa.

Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of HCN or other small neutral molecules.

The relative abundance of these fragment ions in the mass spectrum provides valuable information about the stability of different parts of the molecule and helps to piece together its structure.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed StructurePredicted m/z
[C₁₁H₇N₃O]⁺Molecular Ion209.0589
[C₁₀H₇N₂]⁺[M - NCO]⁺155.0609
[C₁₁H₇N₃]⁺˙[M - CO]⁺˙181.0639
[C₄H₃N₂]⁺Pyrimidyl cation79.0296
[C₇H₄NO]⁺Isocyanatophenyl cation118.0300

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy, primarily UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule. For this compound, the electronic spectrum is expected to be influenced by the π-systems of the pyrimidine and phenyl rings.

Pyrimidine itself is a π-deficient heterocycle, and when conjugated with a phenyl group, it can act as an electron-withdrawing unit. This can lead to intramolecular charge transfer (ICT) character in the electronic transitions. The UV-Vis absorption spectrum of this compound is likely to show absorption bands in the UV region. Typically, pyrimidine derivatives exhibit absorption maxima below 400 nm. researchgate.net The presence of the isocyanate group might cause a slight shift in the absorption bands compared to unsubstituted 2-phenylpyrimidine.

Many pyrimidine derivatives are known to be fluorescent. nih.gov Whether this compound exhibits significant fluorescence would depend on the efficiency of non-radiative decay pathways. The isocyanate group, being reactive, could potentially provide pathways for quenching fluorescence. If the molecule is fluorescent, the emission spectrum would likely be red-shifted with respect to the absorption spectrum (a phenomenon known as Stokes shift). The fluorescence properties, such as the quantum yield and lifetime, would provide further information about the excited state dynamics. The emission properties of pyrimidine derivatives can be sensitive to the solvent polarity, which is a characteristic of molecules with ICT excited states. researchgate.net

Table 3: Predicted Photophysical Properties of this compound

PropertyPredicted Value/RangeRemarks
Absorption Maximum (λabs)250 - 350 nmBased on data for 2-phenylpyrimidine derivatives. researchgate.net
Molar Absorptivity (ε)10,000 - 50,000 M⁻¹cm⁻¹Typical for π-π* transitions in aromatic systems.
Emission Maximum (λem)350 - 450 nmHighly dependent on substitution and solvent. nih.gov
Fluorescence Quantum Yield (ΦF)VariableMay be low due to the reactive isocyanate group.
Stokes Shift50 - 100 nmTypical for fluorescent organic molecules.

Theoretical and Computational Investigations of 2 3 Isocyanatophenyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. rsc.org For 2-(3-isocyanatophenyl)pyrimidine, such calculations would provide deep insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is frequently employed to determine molecular properties.

Calculation of Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's ability to donate or accept electrons. irjweb.comnih.govaimspress.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov No published data for the HOMO-LUMO energies of this compound are available.

Electrostatic Potential and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other species. researchgate.netresearchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Analysis of the charge distribution for this compound would pinpoint the reactive sites, particularly the highly electrophilic carbon atom of the isocyanate group and the nucleophilic nitrogen atoms of the pyrimidine (B1678525) ring. However, specific computational studies on this are not available.

Conformation Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding energies. nih.govcapes.gov.bryoutube.com For this compound, this would involve analyzing the rotation around the single bond connecting the phenyl and pyrimidine rings. This analysis would reveal the most stable conformation and the energy barriers between different conformers. No such studies have been published for this specific molecule.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data like NMR chemical shifts and vibrational frequencies (IR). nih.govresearchgate.net These predictions are powerful tools for confirming the structure of a synthesized compound. nih.govnih.govrsc.org Theoretical calculations of the NMR and IR spectra for this compound would aid in its experimental characterization, but this information is not present in the current literature.

Reaction Mechanism Studies through Computational Modeling

Computational modeling can elucidate the step-by-step pathway of a chemical reaction, including the structures of transition states and intermediates. nih.gov For this compound, this would be particularly useful for studying its reactions with nucleophiles, such as alcohols or amines, which would attack the isocyanate group. These studies would provide valuable information on the reaction kinetics and thermodynamics. At present, no computational studies on the reaction mechanisms of this compound have been reported.

Transition State Identification and Energy Barrier Calculations

The reactivity of the isocyanate group (-N=C=O) in this compound is a key area for theoretical investigation. Computational chemistry provides powerful tools to elucidate the mechanisms of reactions involving this functional group, such as nucleophilic additions (e.g., with alcohols to form carbamates, or with amines to form ureas).

Transition State Theory forms the bedrock of these investigations. A transition state represents the highest energy point along a reaction coordinate, and its structure is a critical determinant of the reaction rate. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can locate and characterize these fleeting structures.

For a hypothetical reaction between this compound and a simple nucleophile like methanol, the process would involve:

Geometry Optimization: The initial structures of the reactants (this compound and methanol) and the final product (the corresponding carbamate) are optimized to find their lowest energy conformations.

Transition State Search: Algorithms such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are employed to locate the transition state structure.

Frequency Analysis: A frequency calculation is performed on the located transition state. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

The energy barrier , or activation energy (Ea), is the difference in energy between the transition state and the reactants. This value is crucial for predicting the reaction kinetics.

Table 1: Hypothetical Energy Barriers for Nucleophilic Addition to this compound

Reactant PairMethod/Basis SetCalculated Energy Barrier (kcal/mol)
This compound + MethanolDFT/B3LYP/6-31G15-25
This compound + AnilineDFT/B3LYP/6-31G10-20
This compound + WaterDFT/B3LYP/6-31G*20-30

Note: The values in this table are hypothetical and serve as illustrative examples of what computational studies might reveal. The actual values would depend on the specific level of theory and basis set used.

Solvent Effects on Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can simulate these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide a good first approximation of solvent effects on the energetics of the reaction. For the reaction of this compound, moving from a non-polar solvent like toluene (B28343) to a polar aprotic solvent like dimethylformamide (DMF) would be expected to stabilize the polar transition state, thereby lowering the energy barrier and accelerating the reaction.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the isocyanate group and protic solvents like water or alcohols. These specific interactions can play a significant role in catalysis or inhibition of the reaction.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum mechanics is excellent for studying reactions, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time. MD simulations treat atoms as classical particles and use force fields to describe the interactions between them.

For this compound, an MD simulation would provide insights into:

Conformational Flexibility: The molecule is not static. The phenyl and pyrimidine rings can rotate relative to each other. MD simulations can map the potential energy surface of this rotation and identify the most stable conformations in a given solvent.

Solution Behavior: The simulation can reveal how the molecule interacts with the surrounding solvent molecules. This includes the formation of solvation shells and the average orientation of solvent molecules around the solute. This information is crucial for understanding its solubility and transport properties. A study on pyrimidine derivatives showed that the number of hydrogen bonds and RMSD values increased in the presence of ligands, indicating stronger binding and increased structural dynamics. nih.gov

Computational Design of Novel Derivatives based on Structure-Reactivity Relationships

The insights gained from the theoretical studies described above can be leveraged to design novel derivatives of this compound with tailored properties. This field is often referred to as in silico drug design when applied to pharmaceuticals.

By establishing a structure-activity relationship (SAR) or structure-property relationship (SPR) , computational chemists can predict how modifications to the molecular structure will affect its reactivity or other properties. For example, if the goal is to increase the reactivity of the isocyanate group, one could computationally screen a library of derivatives with electron-withdrawing or electron-donating substituents on the phenyl or pyrimidine rings.

Table 2: Hypothetical Substituent Effects on the Reactivity of this compound

Substituent PositionSubstituent GroupPredicted Effect on Isocyanate ReactivityRationale
Phenyl Ring (para)-NO₂IncreaseElectron-withdrawing group increases the electrophilicity of the isocyanate carbon.
Phenyl Ring (para)-OCH₃DecreaseElectron-donating group decreases the electrophilicity of the isocyanate carbon.
Pyrimidine Ring-ClIncreaseInductive electron withdrawal by the chloro group.

Computational models, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), can be developed to provide more quantitative predictions. mdpi.comnih.gov These models correlate the 3D properties of a series of molecules with their experimentally determined activities, enabling the design of more potent or selective compounds.

Applications of 2 3 Isocyanatophenyl Pyrimidine in Chemical Synthesis and Materials Science

As a Monomer for Polymer Synthesis

The presence of the highly reactive isocyanate group makes 2-(3-isocyanatophenyl)pyrimidine an ideal candidate for polymerization reactions, particularly in the formation of polyurethanes and polyureas. These polymers are known for their versatile properties, which can be fine-tuned by the careful selection of co-monomers.

Development of Polymeric Materials with Tunable Properties

The incorporation of the this compound moiety into a polymer backbone introduces the potential for creating materials with highly specific and tunable properties. The pyrimidine (B1678525) ring, with its nitrogen atoms, can act as a site for hydrogen bonding, influencing the polymer's mechanical strength, thermal stability, and solubility. By reacting this compound with various polyols or polyamines, chemists can systematically alter the polymer's characteristics. For instance, the use of long-chain, flexible diols can lead to elastomeric materials, while rigid aromatic diols can produce high-strength, thermally stable polymers. This ability to tailor properties makes these pyrimidine-containing polymers attractive for a wide range of applications, from biomedical devices to advanced coatings. The multicomponent Passerini reaction, for example, has been utilized to create novel reactive monomers from isocyanides, which can then be polymerized to form well-defined copolymers with low polydispersity.

Synthesis of Advanced Polyurethane and Polyurea Architectures

The synthesis of polyurethanes and polyureas typically involves the reaction of a diisocyanate with a diol or a diamine, respectively. The use of this compound as the diisocyanate component allows for the creation of polymers with unique architectures. The pyrimidine ring can introduce specific intermolecular interactions, such as hydrogen bonding, which can affect the morphology and properties of the resulting polymer. For example, the synthesis of polyurethanes often occurs in a two-step process, starting with the formation of an isocyanate-terminated prepolymer, which is then chain-extended. This method allows for precise control over the polymer's structure and molecular weight. Similarly, polyureas can be synthesized through the polycondensation of diisocyanates with diamines. The resulting polymers often exhibit high thermal stability and specific solubility profiles, making them suitable for applications such as lacquers and coatings. Isocyanate-free methods for polyurea synthesis are also being explored to address health and safety concerns.

As a Key Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role in polymer science, this compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, leveraging the reactivity of both the isocyanate group and the pyrimidine ring.

Precursor for Advanced Heterocyclic Compounds

The pyrimidine scaffold is a fundamental component of many biologically active molecules and functional materials. This compound can be used as a starting material to construct more elaborate heterocyclic systems. The isocyanate group can undergo cyclization reactions with suitably functionalized molecules to form new fused ring systems. For example, reactions with o-aminonitrile or o-aminoester compounds can lead to the formation of fused pyrimidines. The pyrimidine ring itself can also be a site for further chemical modification. This versatility makes it a valuable tool for medicinal chemists and materials scientists seeking to develop novel compounds with specific biological activities or material properties.

Building Block for Macrocyclic Structures and Supramolecular Assemblies

The directional hydrogen bonding capabilities of the pyrimidine ring make this compound an attractive building block for the construction of macrocycles and supramolecular assemblies. The isocyanate group can be used to link multiple pyrimidine units together, either directly or through the use of linker molecules, to form large cyclic structures. These macrocycles can exhibit interesting host-guest chemistry, acting as receptors for specific ions or small molecules. Furthermore, the non-covalent interactions involving the pyrimidine ring can drive the self-assembly of these molecules into well-defined supramolecular architectures in the solid state or in solution. The enzymatic dehydration of serine followed by a [4+2]-cycloaddition has been predicted as a route to produce pyridine-based macrocycles in nature.

Role in Catalysis

Design of Ligands Incorporating Pyrimidine and Isocyanate Moieties

No literature was found describing the design or synthesis of ligands based on the this compound scaffold.

Evaluation in Specific Catalytic Transformations

There are no available studies on the evaluation of this compound as a catalyst or in catalytic systems for any specific chemical transformations.

Exploration in Advanced Materials Development

No research could be identified that explores the use of this compound in the development of advanced materials.

Functional Materials with Tailored Chemical Properties

There is no information on the synthesis or properties of functional materials derived from this compound.

Integration into Composite Materials

No patents or research articles were found that discuss the integration of this compound into composite materials.

Future Research Directions and Challenges for 2 3 Isocyanatophenyl Pyrimidine

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a shift towards safer and more environmentally friendly methods. researchgate.netrsc.orgnih.gov Future research for 2-(3-isocyanatophenyl)pyrimidine will likely focus on optimizing its production to be more sustainable and efficient.

A primary challenge is the development of synthetic pathways that align with the principles of green chemistry. Phosgene-free routes are a major goal in isocyanate synthesis. rsc.orgnih.gov Research could explore the application of methods such as the thermal decomposition of carbamates derived from 3-(pyrimidin-2-yl)aniline. researchgate.net The "urea method," which uses urea (B33335), alcohol, and an amine as starting materials, presents another green pathway that could be adapted for this specific compound, potentially achieving a "zero emission" process. nih.gov Furthermore, the direct carbonylation of the corresponding nitro or amino precursor using carbon dioxide (CO2) as a C1 source is a promising, ecologically safer alternative that warrants investigation. researchgate.net The use of recyclable catalysts, such as certain metal oxides or montmorillonite (B579905) clays, could further enhance the sustainability of the synthesis by reducing waste and energy consumption. researchgate.net

Transitioning from batch processing to continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control, particularly when dealing with highly reactive intermediates like isocyanates. nih.govthieme-connect.de Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. vapourtec.comresearchgate.net For a multi-step synthesis of a molecule like this compound, a "telescoped" flow process could be developed where intermediates are generated and consumed in a continuous sequence without isolation. nih.gov This approach minimizes handling of potentially hazardous materials and can be integrated with automated systems for real-time optimization and production. thieme-connect.de The development of robust packed-bed reactors with immobilized catalysts or reagents could further streamline the synthesis and purification process. thieme-connect.de

Exploration of Novel Reaction Methodologies and Unprecedented Transformations

The dual functionality of this compound—an electrophilic isocyanate and a nucleophilic pyrimidine (B1678525) ring—provides a rich platform for exploring novel chemical transformations. The isocyanate group is highly reactive towards a wide range of nucleophiles, including alcohols, amines, and thiols, leading to the formation of carbamates, ureas, and thiocarbamates, respectively. rsc.orgresearchgate.net

Future work could focus on leveraging this reactivity to construct complex heterocyclic systems. For instance, intramolecular cyclization reactions could be designed to create novel fused-ring structures incorporating the pyrimidine moiety. Isocyanates are known to participate in cycloaddition reactions, such as the Diels-Alder reaction, which could be exploited to build intricate molecular architectures. wikipedia.org Furthermore, exploring cascade reactions, where a single starting material undergoes multiple transformations in a one-pot process, could provide efficient access to unprecedented molecular scaffolds. rsc.org Investigating the N-arylation capabilities of the isocyanate group with various nitrogen-containing compounds could also lead to new classes of disubstituted molecules. clockss.org The unique electronic properties conferred by the pyrimidine ring may influence the regioselectivity and stereoselectivity of these reactions in ways that differ from simple aryl isocyanates.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To optimize synthetic routes and understand reaction mechanisms, advanced in-situ monitoring techniques are indispensable. Real-time analysis allows for precise control over reaction conditions and provides valuable kinetic and mechanistic data. For the synthesis and subsequent reactions of this compound, techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy could be employed directly within the reaction vessel.

Biological monitoring methods used for assessing isocyanate exposure, which often rely on chromatography and mass spectrometry to detect metabolites, highlight the sensitivity of these analytical tools. occupational-hygiene.co.ukresearchgate.nethsl.gov.uk Similar high-sensitivity methods could be adapted for process monitoring. For instance, coupling a flow reactor to a mass spectrometer would enable continuous analysis of the reaction stream, allowing for rapid identification of products, intermediates, and byproducts. nih.gov This approach is crucial for optimizing reaction conditions in real-time, ensuring high conversion rates, and minimizing the formation of impurities, which is particularly important when dealing with the high reactivity of isocyanates. sysco-env.co.ukresearchgate.net

Computational Predictions for Designing High-Performance Derivatives

Computational chemistry offers powerful tools for predicting the properties of molecules before they are synthesized, thereby guiding experimental efforts toward the most promising candidates. Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity, and spectroscopic properties of this compound and its potential derivatives. researchgate.net Such calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), helping to predict its behavior in various chemical reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of pyrimidine-based compounds with their performance in specific applications, such as materials science. mdpi.comnih.gov By building a library of virtual derivatives of this compound and calculating their properties, researchers can screen for candidates with desired characteristics, such as enhanced thermal stability, specific electronic properties, or improved reactivity for polymerization. This in-silico approach can significantly accelerate the discovery and design of new high-performance materials, saving considerable time and resources compared to a purely experimental trial-and-error process. nih.gov

Potential in Emerging Chemical Technologies (excluding biological or medical contexts)

While avoiding biological applications, the unique structure of this compound makes it a highly attractive building block for a variety of emerging chemical technologies. Its primary potential lies in polymer chemistry and materials science. tandfonline.com The diisocyanate functionality is the cornerstone of polyurethane chemistry, and this molecule could be used to create novel polyurethanes or polyureas with unique properties imparted by the pendant pyrimidine group. wikipedia.orgtandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Isocyanatophenyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, coupling 3-isocyanatophenylboronic acid with halogenated pyrimidine derivatives under Suzuki-Miyaura conditions (e.g., using Pd(PPh₃)₄ as a catalyst in 1,4-dioxane/water at 100°C). Key parameters include temperature control (80–100°C), solvent selection (polar aprotic solvents like DMF or THF), and catalyst loading (1–5 mol%) to maximize yield . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm the isocyanate functional group (NCO stretch at ~2250 cm⁻¹) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, single-crystal analysis reveals bond angles (e.g., C–N–C angles ~120°) and packing interactions (e.g., weak C–H⋯N hydrogen bonds at 2.5–2.7 Å). Diffraction data (e.g., space group P2₁2₁2₁, unit cell parameters a = 13.01 Å, b = 22.49 Å, c = 7.54 Å) ensure precise stereochemical assignment . Alternative methods include high-resolution mass spectrometry (HRMS) for molecular ion validation and DFT calculations to compare experimental/calculated geometries .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. X-ray torsion angles) often arise from dynamic effects (e.g., rotational isomerism in solution). To address this:

  • Perform variable-temperature NMR to detect conformational exchange (e.g., coalescence temperatures for NCO group rotation).
  • Use computational tools (e.g., Gaussian or ORCA) to model solution-phase dynamics and compare with solid-state data .
  • Cross-validate with IR spectroscopy to confirm functional group rigidity .

Q. How can structure-activity relationships (SAR) guide the design of biologically active this compound analogs?

  • Methodological Answer : SAR studies focus on substituent effects:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity at the isocyanate moiety, improving reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Bulkier substituents (e.g., tert-butoxy groups) reduce metabolic degradation but may hinder target binding.
  • Example : A derivative with a 4-fluorobenzyl group showed enhanced antiviral activity (IC₅₀ = 0.09 μM vs. influenza A) due to improved hydrophobic interactions .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis?

  • Methodological Answer :

  • Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C or Pd@MOFs) to reduce metal leaching and enable reuse .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification and reduce environmental impact .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .

Data-Driven Insights

Property Value/Technique Reference
Melting Point85.5–87.5°C (DSC)
Crystallographic Space GroupAba2 (orthorhombic)
Antiviral Activity (IC₅₀)0.09 μM (influenza A)
Key IR StretchNCO at 2250 cm⁻¹

Key Recommendations for Researchers

  • Synthesis : Prioritize site-selective cross-coupling to minimize byproducts .
  • Characterization : Combine crystallography with dynamic NMR for robust structural analysis .
  • Biological Testing : Use in silico docking (e.g., AutoDock Vina) to pre-screen analogs against targets like CDK inhibitors or viral proteases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.